

physical and chemical properties of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-4-methylpyridin-3-amine

Cat. No.: B1354662

[Get Quote](#)

An In-depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-Methoxy-4-methylpyridin-3-amine**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document compiles available data on its physicochemical characteristics, spectroscopic profile, and potential biological relevance. Included are detailed experimental protocols derived from related syntheses, reactivity analysis, and safety information to support its application in research and development.

Introduction

5-Methoxy-4-methylpyridin-3-amine (CAS No: 77903-28-7) is a heterocyclic amine containing a pyridine core, a functionality prevalent in numerous biologically active compounds. The presence of amino, methoxy, and methyl substituents on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel chemical entities. Substituted aminopyridines are known to interact with a variety of biological targets, including kinases and other enzymes, highlighting the potential of this scaffold in drug

design. This guide aims to consolidate the currently available technical information on **5-Methoxy-4-methylpyridin-3-amine** to facilitate its use in scientific research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Methoxy-4-methylpyridin-3-amine** is presented in Table 1. The data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physical and Chemical Properties of **5-Methoxy-4-methylpyridin-3-amine**

Property	Value	Source(s)
IUPAC Name	5-Methoxy-4-methylpyridin-3-amine	N/A
CAS Number	77903-28-7	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[2]
Molecular Weight	138.17 g/mol	[2] [3]
Appearance	Solid	[4]
Melting Point	73-75 °C	[5]
Boiling Point	Not available	
Solubility	Soluble in water and organic solvents like alcohol and benzene. Higher amines are generally insoluble in water.	[6]
pKa	The conjugate acid of 4-methylpyridine has a pKa of 5.98. The pKa of the amino group is expected to be in the typical range for aromatic amines.	
InChI Key	ISYJOJQQEHYXFT-UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=C(C=NC=C1N)OC	[2] [3]

Note: Some data, such as boiling point, quantitative solubility, and experimental pKa, are not readily available in the public domain and would require experimental determination.

Spectroscopic Data

While specific spectra for **5-Methoxy-4-methylpyridin-3-amine** are often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related structures.[\[7\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their exact shifts and coupling influenced by the substitution pattern.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
- Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
- Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3-5 ppm), the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

- Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen, methoxy, and amino groups will have characteristic chemical shifts.
- Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected FT-IR Spectral Features:

- N-H Stretching: Two bands for the primary amine in the region of 3300-3500 cm^{-1} .^[8]
- C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm^{-1} .
- C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm^{-1} region.
- C-N Stretching: A band in the 1250-1350 cm^{-1} region.
- C-O Stretching (Aryl Ether): A strong band in the 1200-1275 cm^{-1} (asymmetric) and 1000-1075 cm^{-1} (symmetric) regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Features:

- Molecular Ion (M^+): A peak at $\text{m/z} = 138$, corresponding to the molecular weight of the compound.
- Fragmentation: Fragmentation may involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, loss of the methoxy group ($\bullet\text{OCH}_3$), or cleavage of the pyridine ring. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Methoxy-4-methylpyridin-3-amine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on the reduction of a corresponding nitropyridine precursor, a common method for the preparation of aminopyridines.^[9]

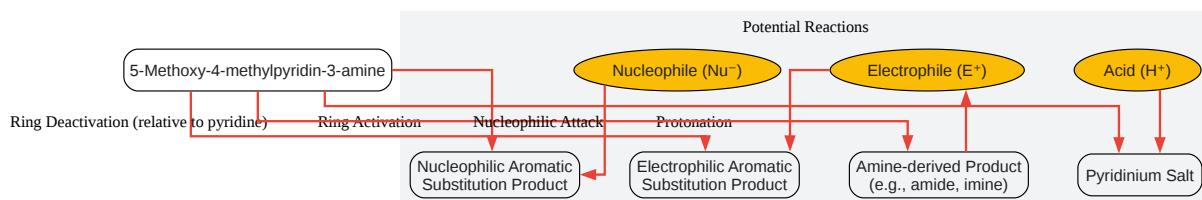
Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Methoxy-4-methylpyridin-3-amine**.

Experimental Protocol (General Procedure for Nitro Group Reduction):

- Dissolution: Dissolve the starting material, 5-Methoxy-4-methyl-3-nitropyridine, in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired **5-Methoxy-4-methylpyridin-3-amine**.


This is a generalized protocol and may require optimization for specific reaction conditions.

Chemical Reactivity

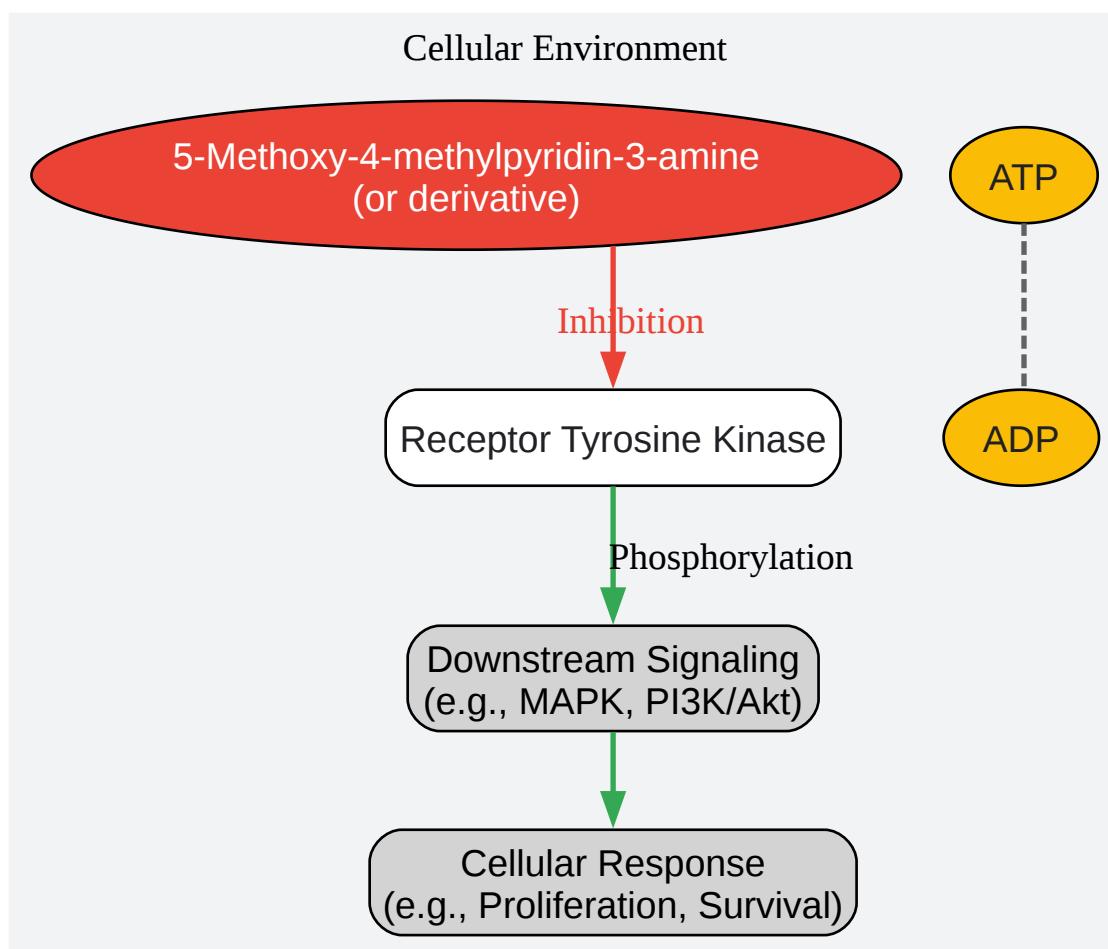
The reactivity of **5-Methoxy-4-methylpyridin-3-amine** is governed by the interplay of its functional groups.

- Nucleophilicity of the Amino Group: The primary amino group is a nucleophilic site and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the pyridine ring.
- Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. The electron-donating methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
- Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the strong electron-donating amino group and the methoxy group will activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the amino group.^[10]
- Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the positions ortho and para to the ring nitrogen. The presence of electron-donating groups may decrease the reactivity towards nucleophiles.

Illustrative Reactivity Workflow:

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **5-Methoxy-4-methylpyridin-3-amine**.


Biological Activity and Applications

While specific biological activity data for **5-Methoxy-4-methylpyridin-3-amine** is limited in the public domain, the aminopyridine scaffold is a well-established pharmacophore.

- **Kinase Inhibition:** Many substituted aminopyridines have been developed as kinase inhibitors for the treatment of cancer and other diseases. The pyridine ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[11] The substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the inhibitor.
- **Neurological Disorders:** Aminopyridine derivatives have also been investigated for their potential in treating neurological disorders.[4][12] For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[13]
- **Drug Discovery Intermediate:** Due to its functional group handles and heterocyclic core, **5-Methoxy-4-methylpyridin-3-amine** serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[14] The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[15]

Hypothesized Signaling Pathway Involvement (Illustrative):

Given the prevalence of aminopyridines as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Detailed toxicology data for **5-Methoxy-4-methylpyridin-3-amine** is not available. However, based on the data for related aminopyridine compounds, it should be handled with care in a laboratory setting.[\[16\]](#)

General Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Work in a well-ventilated area, preferably in a fume hood.

- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly closed container in a cool, dry place.

Conclusion

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties, predicted its spectroscopic characteristics, and outlined a plausible synthetic route. While there is a lack of comprehensive experimental data in the public domain, the information provided herein serves as a valuable resource for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-4-methylpyridin-3-amine hydrochloride Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1003711-16-7|5-Methoxy-4-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 9. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - [chemicalbook](#) [chemicalbook.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. Identification of N-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - [PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 12. [chemimpex.com](#) [chemimpex.com]
- 13. 4-Aminopyridine | C5H6N2 | CID 1727 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 14. [chinesechemsoc.org](#) [chinesechemsoc.org]
- 15. [pfeifer.phas.ubc.ca](#) [pfeifer.phas.ubc.ca]
- 16. [echemi.com](#) [echemi.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Methoxy-4-methylpyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354662#physical-and-chemical-properties-of-5-methoxy-4-methylpyridin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com